2-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-YL]ethanamine
Description
2-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-YL]ethanamine is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a trifluoromethyl (-CF₃) group at position 5 and an ethanamine (-CH₂CH₂NH₂) moiety at position 2. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the ethanamine chain provides a reactive site for further functionalization.
Properties
IUPAC Name |
2-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3N3S/c6-5(7,8)4-11-10-3(12-4)1-2-9/h1-2,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBCKPVRRPYKKOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C1=NN=C(S1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-YL]ethanamine typically involves the reaction of 2-amino-5-trifluoromethyl-1,3,4-thiadiazole with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole derivative.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the thiadiazole ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiadiazole derivatives.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
2-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-YL]ethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the development of agrochemicals and materials science for its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-YL]ethanamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, leading to various biological effects. The compound can inhibit enzyme activity or modulate receptor functions, thereby affecting cellular pathways and processes.
Comparison with Similar Compounds
Structural Comparison
Core Heterocycle Variations
- 1,3,4-Thiadiazole vs. Oxadiazoles generally exhibit higher polarity, which may improve aqueous solubility compared to thiadiazoles .
Substituent Variations
- Trifluoromethyl (-CF₃) vs. Methylthio (-SCH₃) or Benzylthio (-SPh) :
The -CF₃ group in the target compound is strongly electron-withdrawing, enhancing the electrophilicity of the thiadiazole ring compared to electron-donating substituents like -SCH₃ (e.g., compound 5f, ) or -SPh (e.g., compound 5h, ). This difference influences reactivity in nucleophilic substitution reactions and interactions with biological targets . - Ethanamine (-CH₂CH₂NH₂) vs. Acetamide (-OCH₂CO-NR₂) :
Flufenacet (), a herbicide, contains a thiadiazole-linked acetamide group. The ethanamine in the target compound offers a primary amine for conjugation, whereas acetamide derivatives like flufenacet are more likely to engage in hydrogen bonding or enzymatic hydrolysis .
Table 1: Structural Comparison of Key Analogues
Physical Properties
- Melting Points: Thiadiazole derivatives with -CF₃ or -SCH₃ substituents () exhibit melting points between 132–170°C. Hydrochloride salts (e.g., ) generally have higher melting points and improved solubility .
- Solubility :
The ethanamine group in the target compound may enhance solubility in polar solvents compared to acetamide derivatives like flufenacet, which are more lipophilic .
Table 2: Physical Properties of Selected Analogues
Biological Activity
2-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-YL]ethanamine is a compound belonging to the class of 1,3,4-thiadiazole derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, emphasizing its anticancer properties and mechanisms of action.
The molecular formula of 2-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-YL]ethanamine is with a molecular weight of 213.18 g/mol. The presence of the trifluoromethyl group enhances the lipophilicity and biological activity of the compound.
Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit significant anticancer properties. The mechanism often involves apoptosis induction through activation of caspases, which are critical for programmed cell death. For instance, studies have shown that derivatives like 2-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-YL]ethanamine can enhance the activity of caspases 3 and 9 in cancer cell lines such as MCF7 (breast cancer) and PC3 (prostate cancer) .
In Vitro Studies
A series of in vitro studies have evaluated the cytotoxic effects of various thiadiazole derivatives against multiple cancer cell lines. For example:
- Cell Lines Tested : PC3 (prostate cancer), MCF7 (breast cancer), SKNMC (neuroblastoma).
- Reference Drug : Doxorubicin was used as a control in these assays.
- Findings : Compounds derived from 1,3,4-thiadiazoles demonstrated IC50 values comparable or superior to doxorubicin, indicating potent anticancer activity .
Data Table: Anticancer Activity Summary
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 2-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-YL]ethanamine | MCF7 | 22.19 | Caspase activation |
| Compound A | PC3 | 5.41 | Apoptosis induction |
| Compound B | SKNMC | 12.57 | ERK pathway inhibition |
Study by Hosseinzadeh et al. (2013)
This study synthesized a new series of thiadiazole derivatives and evaluated their anticancer activities against three cell lines: PC3, MCF7, and SKNMC. The results indicated that compounds with trifluoromethyl substituents exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts. Specifically, compounds 4b and 4c showed significant caspase activation in MCF7 cells .
Study by Alam et al. (2011)
The anticancer potential of various thiadiazole derivatives was assessed against human cancer cell lines including lung (A549), skin (SK-MEL-2), and colon (HCT15) cancers. The most active compound exhibited an IC50 value of 4.27 µg/mL against SK-MEL-2 cells .
Q & A
Basic: What are the common synthetic routes for 2-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-YL]ethanamine?
Methodological Answer:
The synthesis typically involves cyclization of thiosemicarbazide derivatives with trifluoromethyl-containing precursors. A representative route includes:
- Step 1: Condensation of 2-fluorobenzonitrile with thiosemicarbazide under reflux in ethanol to form the thiadiazole core .
- Step 2: Alkylation of the thiadiazole intermediate with 2-chloroethylamine or similar reagents in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base to introduce the ethanamine moiety .
- Purification: Recrystallization or column chromatography is employed to isolate the final compound .
Basic: How is the purity and structural integrity of this compound confirmed?
Methodological Answer:
Analytical techniques include:
- NMR Spectroscopy: Distinct signals for the trifluoromethyl group (δ ~110–120 ppm in ¹⁹F NMR) and ethanamine protons (δ 2.8–3.2 ppm in ¹H NMR) .
- Mass Spectrometry (MS): Molecular ion peaks matching the exact mass (e.g., m/z 227.03 for C₅H₅F₃N₃S) .
- Elemental Analysis: Confirmation of C, H, N, and S content within ±0.4% of theoretical values .
Advanced: What strategies optimize the yield in multi-step syntheses?
Methodological Answer:
Key strategies involve:
- Catalyst Selection: Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency .
- Solvent Optimization: Polar aprotic solvents like DMF improve reaction kinetics for cyclization steps .
- Temperature Control: Maintaining reflux conditions (~80°C) for thiosemicarbazide cyclization minimizes byproducts .
Advanced: How does the trifluoromethyl group influence reactivity and bioactivity?
Methodological Answer:
- Chemical Reactivity: The electron-withdrawing trifluoromethyl group stabilizes the thiadiazole ring, reducing susceptibility to nucleophilic attack .
- Bioactivity: Enhances lipophilicity, improving membrane permeability in biological assays (e.g., herbicide activity via acetohydroxyacid synthase inhibition) .
Advanced: What computational methods predict pharmacokinetic properties?
Methodological Answer:
- DFT Calculations: Assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
- Molecular Docking: Simulate interactions with biological targets (e.g., bacterial enzymes) to rationalize antimicrobial activity .
- ADMET Prediction: Tools like SwissADME evaluate logP, solubility, and cytochrome P450 interactions .
Advanced: How to resolve contradictions in reported biological activities?
Methodological Answer:
- Comparative Assays: Test the compound alongside structural analogs (e.g., replacing CF₃ with CH₃) to isolate substituent effects .
- Meta-Analysis: Cross-reference bioactivity data from standardized assays (e.g., MIC values for antimicrobial studies) .
Basic: What are key spectroscopic signatures for characterization?
Methodological Answer:
- IR Spectroscopy: N-H stretches (~3350 cm⁻¹ for ethanamine) and C-F vibrations (~1250 cm⁻¹) .
- ¹H NMR: Triple resonance splitting for the thiadiazole C-H proton (δ 8.2–8.5 ppm) .
Advanced: What challenges exist in functionalizing the ethanamine moiety?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
